molecular formula C12H23N B13313821 3-(3,3-Dimethylcyclohexyl)pyrrolidine

3-(3,3-Dimethylcyclohexyl)pyrrolidine

Cat. No.: B13313821
M. Wt: 181.32 g/mol
InChI Key: QKDHXNQHGOKFFW-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclohexyl)pyrrolidine is an organic compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound features a pyrrolidine ring substituted with a 3,3-dimethylcyclohexyl group, making it a unique structure in the realm of nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of five-membered cyclic amines, including pyrrolidines, in good to excellent yields. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . This reaction provides pyrrolidines in very good yields under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of stable and inexpensive catalysts, such as cerium and nickel, enables the selective C(sp3)-H alkylation and arylation of amides and thioethers . This method is attractive for industrial applications due to its operational simplicity and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . The steric and electronic properties of the 3,3-dimethylcyclohexyl group further enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dimethylcyclohexyl)pyrrolidine is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a scaffold for the design of novel bioactive compounds with improved pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

3-(3,3-dimethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C12H23N/c1-12(2)6-3-4-10(8-12)11-5-7-13-9-11/h10-11,13H,3-9H2,1-2H3

InChI Key

QKDHXNQHGOKFFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)C2CCNC2)C

Origin of Product

United States

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